1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea
Description
1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a phenylsulfanyl group, and a urea moiety
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-12-7-9-13(10-8-12)18-16(22)19-17-21-20-15(24-17)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZPDQLKGUNZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea involves multiple steps, typically starting with the preparation of the thiadiazole ring. One common synthetic route includes the reaction of 4-methylphenyl isothiocyanate with hydrazine hydrate to form the intermediate 4-methylphenylthiosemicarbazide. This intermediate is then cyclized with carbon disulfide to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with phenylsulfanyl methyl chloride and urea under appropriate conditions to form the target compound .
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication or protein synthesis, which is why it is being studied as a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea include other thiadiazole derivatives, such as:
1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,2,4-triazol-3-yl}urea: This compound has a triazole ring instead of a thiadiazole ring and exhibits different chemical reactivity and biological activity.
1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}urea: This compound contains an oxadiazole ring and has been studied for its potential as an antimicrobial agent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
